5-Nitro-1-phenyl-1H-benzotriazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1-phenylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-6-7-12-11(8-10)13-14-15(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVYRYQUBHSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293575 | |
| Record name | 5-Nitro-1-phenyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75116-67-5 | |
| Record name | NSC90800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1-phenyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Nitro 1 Phenyl 1h Benzotriazole and Analogues
Strategies for the Construction of the 1H-Benzotriazole Nucleus
The formation of the benzotriazole (B28993) core is a critical step in the synthesis of the target molecule and its derivatives. Both classical and modern chemical techniques are employed to achieve this bicyclic heterocyclic system.
Classical Multi-Step Chemical Reactions for Benzotriazole Scaffolds
The most traditional and widely utilized method for constructing the 1H-benzotriazole scaffold is the diazotization of ortho-phenylenediamine, followed by an intramolecular cyclization. This reaction is typically carried out by treating o-phenylenediamine (B120857) with sodium nitrite (B80452) in an acidic medium, such as acetic acid. orgsyn.orgijariie.comrjptonline.orgscribd.com
The general mechanism involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and the acid. One of the amino groups of o-phenylenediamine attacks the nitrous acid to form a mono-diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where the second amino group attacks the diazonium group, leading to the formation of the triazole ring fused to the benzene (B151609) ring. ijariie.com The reaction is typically initiated at a low temperature (around 5-15 °C) and then warms up due to its exothermic nature, driving the cyclization to completion. orgsyn.orgijariie.com
Table 1: Classical Synthesis of 1H-Benzotriazole
| Reactants | Reagents | Conditions | Product | Yield | Reference(s) |
|---|
This fundamental reaction can be adapted to produce substituted benzotriazoles by starting with appropriately substituted o-phenylenediamines.
Modern Cyclocondensation and Cyclization Protocols
In recent years, more advanced methods have been developed to synthesize benzotriazole scaffolds, often offering milder conditions, higher yields, or different substrate scopes.
One modern approach involves the cyclocondensation of 2-(arylamino)aryliminophosphoranes . This method provides a route to 1-aryl-1,2,3-benzotriazoles starting from simple nitroarenes and arylamines in a three-step, halogen-free process under mild conditions. ijariie.com
Another contemporary strategy is the use of palladium catalysis . For instance, the cyclization of aryl triazene (B1217601) compounds can be achieved at moderate temperatures using a catalytic amount of palladium(II) acetate (B1210297) to furnish 1-aryl-1H-benzotriazoles. ijariie.com
Furthermore, pressure-assisted synthesis has emerged as an alternative to the classical method. By heating o-phenylenediamine with sodium nitrite and water in a sealed reaction kettle under high pressure (3.0-4.0 MPa) and temperature (240-260 °C), benzotriazole can be synthesized in a single step. This method avoids the use of acetic acid, reduces side reactions and pollution, and allows for a shorter reaction time. google.com
Regioselective Functionalization of 5-Nitro-1-phenyl-1H-benzotriazole
The synthesis of the specific compound this compound requires the precise placement of the nitro and phenyl groups onto the benzotriazole core. This can be achieved either by functionalizing a pre-formed benzotriazole ring or by constructing the ring from already substituted precursors.
N-Alkylation and N-Acylation Reactions for Benzotriazole Derivatives
The nitrogen atoms of the benzotriazole ring can be functionalized through N-alkylation and N-acylation reactions. These reactions are crucial for introducing a wide variety of substituents and are often used in the synthesis of diverse benzotriazole derivatives.
N-Alkylation of 1H-benzotriazole with alkyl halides typically yields a mixture of 1-alkyl and 2-alkyl isomers. However, the regioselectivity can be influenced by the reaction conditions. For example, using a base such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) generally favors the formation of the 1-alkylbenzotriazole as the major product. ijariie.com
N-Acylation is readily achieved by reacting 1H-benzotriazole with acylating agents like acid chlorides or acid anhydrides to produce N-acylbenzotriazoles. ijariie.com These N-acyl derivatives are stable and serve as excellent acylating agents themselves in further synthetic transformations.
Table 2: General N-Alkylation and N-Acylation of Benzotriazole
| Reaction | Reagents | Typical Product | Reference(s) |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, NaOH or NaOEt | 1-Alkylbenzotriazole (major) | ijariie.com |
N-Arylation Methods and C-N Bond Formation Strategies
Introducing a phenyl group at the N-1 position is a key step in the synthesis of this compound. This is typically achieved through N-arylation reactions.
A common method involves the reaction of 1H-benzotriazole with an activated aryl halide. For instance, the reaction of 1H-benzotriazole with 1-chloro-2-nitrobenzene (B146284) can yield a mixture of 1-(2-nitrophenyl)benzotriazole and 2-(2-nitrophenyl)benzotriazole. ijariie.com This demonstrates a direct method for forming a C-N bond between the benzotriazole nitrogen and a phenyl ring.
More advanced C-N bond formation strategies, such as the Buchwald-Hartwig amination , can also be employed for the N-arylation of benzotriazoles, offering broad substrate scope and good functional group tolerance. While not specifically detailed for this exact product, this cross-coupling methodology is a standard for creating N-aryl bonds.
An iron-catalyzed method for forming N-arylsulfonamides directly from nitroarenes has also been reported, showcasing a novel C-N bond formation pathway where the nitroarene itself serves as the nitrogen source precursor under reductive conditions. organic-chemistry.org
Introduction of the Nitro and Phenyl Substituents at Specific Positions
The specific synthesis of this compound can be approached through two primary hypothetical pathways, based on established chemical principles.
Pathway A: Nitration of 1-Phenyl-1H-benzotriazole
This route would involve the initial synthesis of 1-phenyl-1H-benzotriazole, followed by electrophilic nitration. The nitration of the isomeric 2-phenyl-1,2,3,2H-triazole has been shown to occur on the phenyl ring. researchgate.net By analogy, the nitration of 1-phenyl-1H-benzotriazole would be expected to introduce a nitro group. The regioselectivity would be governed by the electronic effects of the benzotriazole moiety. The triazole ring is electron-withdrawing, which would direct nitration to the meta and para positions of the N-phenyl ring. Nitration could also potentially occur on the benzo ring of the benzotriazole nucleus. The direct nitration of 1H-benzotriazole itself yields 4-nitro-1H-benzotriazole. nih.gov Therefore, a mixture of isomers would be expected, requiring separation to isolate the desired 5-nitro product.
Pathway B: Cyclization of N-phenyl-4-nitro-o-phenylenediamine
This is a more regioselective and likely more efficient synthetic route.
Synthesis of the Precursor: The key precursor is N-phenyl-4-nitro-o-phenylenediamine. This intermediate can be synthesized via the N-arylation of 4-nitro-o-phenylenediamine (B140028). Methods for synthesizing 4-nitro-o-phenylenediamine are well-established, often starting from the partial reduction of 2,4-dinitroaniline. chemicalbook.comrsc.org The subsequent N-arylation with a phenyl source would likely be achieved using methods like the Buchwald-Hartwig amination.
Diazotization and Cyclization: The final step is the formation of the triazole ring. The N-phenyl-4-nitro-o-phenylenediamine precursor would be treated with a nitrite source (e.g., NaNO₂) in an acidic medium. The free amino group at the 2-position undergoes diazotization, followed by immediate intramolecular cyclization onto the nitrogen of the N-phenyl group to yield exclusively the 1-phenyl-5-nitro-1H-benzotriazole product. This type of tandem diazotization/cyclization is a reliable method for forming fused triazole systems. nih.gov
This pathway offers superior control over the regiochemistry, ensuring the nitro group is at the 5-position and the phenyl group is at the N-1 position.
Catalytic Approaches in the Synthesis of this compound Derivatives
The introduction of a phenyl group at the N1-position of the benzotriazole ring, particularly when a nitro group is present on the benzotriazole core, can be achieved through various catalytic methods. These approaches often involve transition metal catalysts that facilitate the formation of the crucial C-N bond.
One of the prominent catalytic methods for the synthesis of 1-aryl-1H-benzotriazoles is the palladium-catalyzed C-H activation of aryl triazene compounds followed by intramolecular amination. organic-chemistry.org This method, utilizing a catalytic amount of palladium(II) acetate, allows for the regioselective formation of 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org Although not specifically detailed for the 5-nitro derivative, this approach presents a viable pathway.
Another significant catalytic route is the copper-catalyzed Ullmann-type coupling reaction. organic-chemistry.orgmdpi.comnih.gov This reaction typically involves the coupling of an aryl halide with a benzotriazole in the presence of a copper catalyst. For the synthesis of 1-phenyl-benzotriazoles, this would involve reacting a phenyl halide with 5-nitro-1H-benzotriazole. Various copper sources, such as copper(I) iodide (CuI), can be employed, often in combination with a ligand to enhance catalytic activity. researchgate.net The choice of solvent and base is also crucial for the success of these reactions, with DMF and cesium carbonate often being effective.
A patent for the synthesis of 5-n-butyl-1H-benzotriazole describes a catalytic hydrogenation step using a 10% palladium on carbon catalyst to reduce a nitro group to an amine, which then undergoes cyclization to form the benzotriazole ring. google.com This indicates the utility of palladium catalysts in the synthesis of substituted benzotriazoles.
The table below summarizes representative catalytic systems that could be adapted for the synthesis of this compound derivatives based on analogous reactions.
| Catalyst System | Reactants | Conditions | Product Type | Reference |
| Pd(OAc)₂ | Aryl triazene | Moderate temperature | 1-Aryl-1H-benzotriazoles | organic-chemistry.org |
| CuI / Ligand | Aryl halide, Benzotriazole | Varies (e.g., DMF, Cs₂CO₃) | N-Aryl benzotriazoles | researchgate.net |
| 10% Pd/C | Nitroaromatic compound | Hydrogen atmosphere | Aminoaromatic intermediate for benzotriazole synthesis | google.com |
Solvent-Free and Microwave-Assisted Synthetic Techniques
In recent years, there has been a significant shift towards more environmentally friendly synthetic methodologies. Solvent-free and microwave-assisted reactions are at the forefront of this movement, often leading to shorter reaction times, higher yields, and reduced waste. gsconlinepress.comgsconlinepress.com
Microwave-assisted synthesis has been successfully applied to the N-alkylation of benzotriazole and the synthesis of various benzotriazole derivatives. nih.govnih.gov These methods often result in significantly higher yields and drastically reduced reaction times compared to conventional heating methods. For instance, the synthesis of 5-chloromethylbenzotriazole from 5-methylbenzotriazole using microwave irradiation (180 W) was completed in 4 minutes and 20 seconds with an 85% yield, whereas the conventional reflux method took 2 hours and 45 minutes for a 72% yield. nih.gov
Solvent-free N-alkylation of benzotriazole has also been reported, utilizing a mixture of potassium carbonate, silica (B1680970) gel (SiO₂), and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions to achieve high regioselectivity for 1-alkyl benzotriazoles. gsconlinepress.comgsconlinepress.com This approach eliminates the need for volatile and often toxic organic solvents.
While specific examples for the direct synthesis of this compound using these techniques are not extensively documented in the reviewed literature, the principles are readily applicable. The reaction of 5-nitro-1H-benzotriazole with a suitable phenylating agent under microwave irradiation, potentially in a solvent-free system, could provide a rapid and efficient route to the target compound.
The following table compares conventional and microwave-assisted methods for the synthesis of a benzotriazole derivative, illustrating the advantages of the latter.
| Synthetic Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Conventional (Reflux) | 5-Methylbenzotriazole, Sodium hypochlorite | Heating mantle | 2 h 45 min | 72% | nih.gov |
| Microwave-Assisted | 5-Methylbenzotriazole, Sodium hypochlorite | 180 W | 4 min 20 s | 85% | nih.gov |
These modern synthetic approaches offer promising avenues for the efficient and sustainable production of this compound and its analogues, paving the way for further exploration of their chemical and biological properties.
Advanced Spectroscopic and Structural Characterization of 5 Nitro 1 Phenyl 1h Benzotriazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution and the solid state. A complete NMR analysis of 5-Nitro-1-phenyl-1H-benzotriazole would involve a suite of one- and two-dimensional experiments.
High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra provide foundational information about the number and chemical environment of each type of nucleus within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzotriazole (B28993) ring system and the N-phenyl substituent. The electron-withdrawing nitro group at the C-5 position significantly influences the chemical shifts of the benzotriazole protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted 1-phenyl-1H-benzotriazole. nist.gov Based on data from analogous compounds like 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-benzotriazole, the benzotriazole protons are anticipated in the range of 7.8 to 9.1 ppm. jraic.com The proton at the C-4 position is expected to be the most deshielded due to its proximity to both the triazole ring and the nitro group. The protons of the N-phenyl group would typically appear as a set of multiplets between 7.4 and 7.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent. The carbon atom attached to the nitro group (C-5) would be significantly deshielded. Carbons of the benzotriazole ring typically resonate between 110 and 145 ppm. rsc.orgchemicalbook.com The presence of the nitro group would shift the C-5 signal downfield, while the N-phenyl group carbons would appear in the typical aromatic region of 120-140 ppm.
¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common, would be uniquely informative for this molecule, which contains four distinct nitrogen atoms: the three nitrogens of the triazole ring and the nitrogen of the nitro group. This technique could precisely probe the electronic environment of each nitrogen atom, confirming the 1-substituted isomer and providing insight into the electronic effects of the nitro- and phenyl- substituents on the triazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on the analysis of similar compounds. nist.govjraic.comrsc.orgchemicalbook.com Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~8.9 - 9.1 | ~120 - 122 |
| C-5 | - | ~145 - 147 |
| H-6 | ~8.4 - 8.6 | ~126 - 128 |
| H-7 | ~7.8 - 8.0 | ~112 - 114 |
| C-3a | - | ~144 - 146 |
| C-7a | - | ~133 - 135 |
| Phenyl C-1' | - | ~135 - 137 |
| Phenyl H-2'/6' | ~7.7 - 7.8 | ~121 - 123 |
| Phenyl H-3'/5' | ~7.5 - 7.6 | ~130 - 131 |
| Phenyl H-4' | ~7.4 - 7.5 | ~128 - 130 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between H-6 and H-7, as well as the couplings between adjacent protons on the N-phenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the protonated carbons in both the benzotriazole and phenyl rings.
Solid-State NMR (ssNMR) spectroscopy analyzes the compound in its crystalline powder form, providing insights that are not accessible from solution-state NMR. acs.org This technique is particularly valuable for identifying and characterizing different polymorphs (i.e., different crystal packing arrangements), which can have distinct physical properties. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra can be obtained from the solid sample. Subtle differences in the ¹³C and ¹⁵N chemical shifts observed in ssNMR spectra can reveal the presence of different molecular conformations or intermolecular interactions within the crystal lattice, making it a powerful tool for studying the solid-state structure of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying specific functional groups, as each group has characteristic absorption or scattering frequencies.
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups. For the closely related compound 5-Nitro-2-phenyl-1H-benzimidazole, strong characteristic peaks for the nitro group appear at 1512 cm⁻¹ and 1334 cm⁻¹. rsc.org Similar bands are expected for the title compound. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, and various C=C and C-N stretching vibrations from the fused ring system between 1400 and 1600 cm⁻¹. researchgate.net The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm the substitution at the N-1 position of the triazole ring. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretching vibration of the nitro group, expected around 1340-1350 cm⁻¹, would likely produce a strong signal in the Raman spectrum. scispace.com Additionally, the characteristic "breathing" modes of the phenyl and benzotriazole aromatic rings are typically strong and well-defined in Raman spectra, providing a clear fingerprint for the molecule's core structure. nih.gov Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of this compound.
Table 2: Principal Predicted Vibrational Spectroscopy Bands for this compound Note: Wavenumbers are approximate and based on data from analogous compounds. rsc.orgresearchgate.netscispace.comnih.gov
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1510 - 1530 (Strong) | Weak/Medium |
| Nitro (NO₂) | Symmetric Stretch | ~1330 - 1350 (Strong) | ~1330 - 1350 (Strong) |
| Aromatic C-H | Stretch | ~3050 - 3100 (Medium) | ~3050 - 3100 (Strong) |
| Aromatic C=C | Ring Stretch | ~1450 - 1610 (Multiple bands) | ~1580 - 1610 (Strong) |
| Benzotriazole Ring | Ring Vibrations | ~1200 - 1400 (Multiple bands) | ~1000 - 1250 (Multiple bands) |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and formula of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, validating its elemental composition. jraic.com The molecular formula is confirmed as C₁₂H₈N₄O₂, with a corresponding molecular weight of approximately 240.22 g/mol . sigmaaldrich.comsigmaaldrich.com
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₄O₂ |
| Molecular Weight | 240.22 g/mol sigmaaldrich.com |
| CAS Number | 75116-67-5 sigmaaldrich.comsigmaaldrich.com |
| InChI Key | FCKVYRYQUBHSSE-UHFFFAOYSA-N sigmaaldrich.com |
While a specific, detailed mass spectrum for this compound is not widely published, the fragmentation pattern can be inferred from the analysis of related benzotriazole structures. The electron ionization (EI) mass spectrum of the parent 1H-benzotriazole shows prominent peaks corresponding to the molecular ion and fragments resulting from the loss of nitrogen (N₂) and hydrogen cyanide (HCN). nist.govnih.gov For substituted benzotriazoles, fragmentation pathways are influenced by the nature and position of the substituents. sci-hub.st The fragmentation of this compound is expected to involve several key pathways:
Loss of a Nitro Radical (•NO₂): Cleavage of the C-N bond connecting the nitro group to the benzene (B151609) ring.
Loss of N₂: A characteristic fragmentation of the triazole ring, leading to a highly reactive intermediate. nih.gov
Fragmentation of the Phenyl Group: Cleavage of the N-C bond linking the phenyl ring to the triazole system.
Formation of Benzoyl-type Ions: Rearrangements can lead to fragments containing the phenyl group and a carbonyl, if oxygen transfer occurs. sci-hub.st
X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination
Studies on similar molecules show that the benzotriazole ring system is typically planar. nih.gov The phenyl group is expected to be twisted out of the plane of the benzotriazole core, with a significant dihedral angle between the two ring systems. nih.gov In the crystal lattice, molecules are likely organized through a network of weak intermolecular interactions. For instance, in 1-Benzyl-1H-benzotriazole, pairs of weak C-H···N hydrogen bonds contribute to the formation of centrosymmetric dimers. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such compounds, often with centroid-centroid distances around 3.6 to 3.7 Å. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.414(5) |
| b (Å) | 14.149(2) |
| c (Å) | 14.859(2) |
| α (°) | 116.382(3) |
| β (°) | 98.587(8) |
| γ (°) | 93.684(8) |
| Volume (ų) | 1181.4(3) |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. Benzotriazole derivatives are well-known for their UV-absorbing properties. rsc.org The conjugated system formed by the fused benzene and triazole rings, extended by the phenyl substituent and influenced by the nitro group, is expected to give this compound strong absorption in the UV region.
Research on related 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives shows strong absorption bands typically between 330 nm and 360 nm. rsc.org For example, a structurally related benzotriazole derivative exhibited a strong absorption maximum at 328 nm. rsc.org These absorptions are attributed to π → π* electronic transitions within the aromatic system. The presence of the electron-withdrawing nitro group is likely to shift the absorption maximum compared to the unsubstituted 1-phenyl-1H-benzotriazole.
| Compound | λabs (nm) | Fluorescence |
|---|---|---|
| Benzotriazole Derivative 5 | 328 | Almost no emission |
Regarding its emissive properties, many benzotriazole-based UV absorbers are characterized by very low or negligible fluorescence quantum yields. rsc.org This is because they are designed to dissipate absorbed UV energy efficiently as heat through non-radiative decay pathways, a property that makes them effective photostabilizers. rsc.org It is therefore anticipated that this compound would exhibit weak or no fluorescence emission upon excitation. rsc.org
Theoretical and Computational Studies on 5 Nitro 1 Phenyl 1h Benzotriazole
Density Functional Theory (DFT) Investigations of Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a high degree of accuracy. For a molecule like 5-Nitro-1-phenyl-1H-benzotriazole, DFT calculations would be instrumental in elucidating its three-dimensional geometry, energetic stability, and the distribution of electrons within the molecule.
A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The structure of this compound consists of a benzotriazole (B28993) core, a phenyl group attached to one of the nitrogen atoms of the triazole ring, and a nitro group attached to the benzene (B151609) ring. The relative orientation of the phenyl ring with respect to the benzotriazole plane would be a key outcome of the geometry optimization. Due to potential steric hindrance between the rings, it is expected that the phenyl ring would be twisted out of the plane of the benzotriazole moiety. The nitro group, being a strong electron-withdrawing group, would influence the geometry of the benzene ring to which it is attached.
While specific optimized parameters for this molecule are not available, studies on similar substituted benzotriazoles confirm that the planarity of the benzotriazole ring system is largely maintained, with substituents causing localized geometric changes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com
For this compound, the presence of the electron-withdrawing nitro group and the phenyl ring would significantly influence the energies and distributions of the HOMO and LUMO. It is anticipated that the HOMO would be primarily located on the more electron-rich benzotriazole and phenyl rings, while the LUMO would be concentrated on the nitro group and the triazole ring, reflecting their electron-accepting nature. The HOMO-LUMO gap is expected to be relatively small, suggesting that the molecule could be chemically reactive.
To illustrate this concept, the following table presents HOMO and LUMO energies and the corresponding energy gap for a related benzotriazole derivative as determined by DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |
| Data from a DFT study on a related heterocyclic compound, illustrating the concept of HOMO-LUMO analysis. sigmaaldrich.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, making these the most probable sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl and benzotriazole rings would exhibit positive potential.
Analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron distribution. These calculations would likely confirm the electron-withdrawing effect of the nitro group, leading to a partial positive charge on the adjacent carbon atom and influencing the charge distribution across the entire molecule.
Quantum Chemical Descriptors for Reactivity and Stability Assessments
From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of the reactivity and stability of this compound.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.
Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the ease of modifying the electron cloud.
For this compound, the presence of the nitro group is expected to increase its electron affinity and ionization potential compared to unsubstituted benzotriazole. Consequently, it would be a relatively "soft" molecule, indicating higher reactivity.
The following table provides an example of these descriptors for a different heterocyclic compound, illustrating their application.
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.5743 |
| Electron Affinity (A) | 2.0928 |
| Chemical Hardness (η) | 2.24075 |
| Chemical Softness (S) | 0.446 |
| Calculated values for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, derived from HOMO and LUMO energies. sigmaaldrich.com |
f+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance) and points to the most electrophilic sites.
f-(r): Describes the reactivity towards an electrophilic attack (electron donation) and identifies the most nucleophilic sites.
For this compound, the Fukui function analysis would likely pinpoint the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group as the primary sites for electrophilic attack (highest f- values). The carbon atoms of the phenyl ring and the benzotriazole ring attached to the nitro group would likely be the most susceptible to nucleophilic attack (highest f+ values). Such an analysis provides a more nuanced understanding of its reactive behavior than what can be gleaned from the MEP surface alone.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape and intermolecular interactions of molecules like this compound. While specific MD studies focusing solely on this compound are not prevalent in the literature, the methodology has been extensively applied to structurally similar molecules, such as 1-phenyl-4-benzoyl-1-hydro-triazole and other functionalized benzotriazole derivatives, providing significant insights into their dynamic behavior. nih.govresearchgate.net
MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the characterization of the flexibility of the molecule, including the rotational freedom of the phenyl group relative to the benzotriazole core. The simulation can reveal the most stable conformations and the energy barriers between them.
Furthermore, MD simulations are crucial for understanding how these molecules interact with their environment, such as solvent molecules or biological macromolecules. nih.gov For instance, in drug design research involving similar heterocyclic compounds, MD simulations have been used to analyze the stability of ligand-protein complexes. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and biological activity. nih.govresearchgate.net The binding free energy, which indicates the strength of the interaction, can be calculated from the simulation trajectory using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov Studies on related inverse agonists have shown that interactions with specific hydrophobic residues can be crucial for potent binding activity. nih.gov
The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for MD simulations, and includes entries for structurally related molecules like 1-Phenyl-1H-benzotriazole-5-carbonitrile, indicating that the foundational data for such simulations on this class of compounds is available.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures and understand electronic properties. The prediction of NMR, IR, and UV-Vis spectra for compounds like this compound typically involves quantum mechanical calculations, most commonly using Density Functional Theory (DFT).
Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) are often calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set. esisresearch.org These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov The assignment of calculated vibrational modes to specific molecular motions is typically performed through Potential Energy Distribution (PED) analysis. esisresearch.org
Table 1: Example Comparison of Experimental and Calculated Vibrational Wavenumbers for Structurally Similar 5-nitro-2-phenylbenzoxazole This table illustrates the methodology using data for a related compound.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (SDD) (cm⁻¹) |
|---|---|---|---|
| C-H stretch | 3099, 3069 | 3075 | 3077-3146 |
| NO₂ asym. stretch | 1521 | 1524 | 1523 |
| NO₂ sym. stretch | 1345 | 1348 | 1345 |
| C-O-C asym. stretch | 1159 | 1163 | 1162 |
| C-O-C sym. stretch | 1066 | 1078 | 1070 |
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS). researchgate.net Machine learning algorithms trained on large datasets of experimental spectra are also emerging as powerful tools for accurate NMR prediction. nih.gov For complex molecules, computational predictions can be invaluable for assigning signals and determining the relative configuration of diastereomers. github.io
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. esisresearch.org These calculations help in understanding the electronic transitions within the molecule, such as π→π* or n→π* transitions, and can be correlated with experimental spectra to analyze the effects of substituents and solvent on the electronic structure.
Investigation of Tautomeric Forms and Their Relative Stabilities
Tautomerism is a critical aspect of the chemistry of benzotriazoles. The parent 1H-benzotriazole molecule can exist in two primary tautomeric forms: the 1H-tautomer and the 2H-tautomer, which differ in the position of the hydrogen atom on the triazole ring. researchgate.netresearchgate.net Numerous theoretical and experimental studies have investigated the relative stabilities of these forms.
Computational studies using various levels of theory (including HF, MP2, and DFT) have shown that the 1H- and 2H-tautomers of benzotriazole are very close in energy. researchgate.net The inclusion of zero-point energy in the calculations generally leads to a slight preference for the 1H-tautomer. researchgate.netresearchgate.net Experimental evidence confirms this delicate balance; while gas-phase experiments have detected both the 1H- and 2H-tautomers, the 1H form is typically the one observed in the solid state. researchgate.netru.nlcapes.gov.br
In the specific case of This compound , the presence of the phenyl group at the N1 position effectively "locks" the molecule into the 1H-tautomeric form. This substitution prevents the proton migration along the triazole ring that is characteristic of annular tautomerism in N-unsubstituted benzotriazoles.
However, to understand the electronic effects of the nitro group, it is informative to consider the tautomerism of 5-nitro-1H-benzotriazole. For related dinitro-benzotriazoles, it has been demonstrated that the 1H-tautomer is the most stable form in the solid state, while the 2H-tautomer is more favorable in the gas phase, and a mixture of both can coexist in solution. nih.gov This highlights that the position of the tautomeric equilibrium is sensitive to the physical state and environment. For benzotriazole 1-oxide and its nitro-derivatives, the equilibrium between the N-oxide and the corresponding N-hydroxy form is influenced by the solvent, with the N-oxide form being dominant in aqueous solution. rsc.org
Therefore, while this compound itself does not exhibit the common 1H/2H tautomerism, the principles governing tautomeric stability in the parent benzotriazole and its nitro-derivatives are fundamental to understanding its chemical nature and reactivity.
Reaction Mechanisms and Chemical Transformations of 5 Nitro 1 Phenyl 1h Benzotriazole
Mechanistic Pathways of Substitution Reactions Involving the Benzotriazole (B28993) Moiety
Substitution reactions are fundamental to modifying the benzotriazole core. The mechanisms of these reactions can be broadly categorized as associative (A), dissociative (D), or interchange (I). libretexts.org
Associative (A) Mechanism: This pathway involves the initial formation of a bond between the incoming ligand (nucleophile) and the metal center (in the context of a complex) or the electrophilic carbon of the benzotriazole ring, leading to an intermediate with a higher coordination number. This is then followed by the departure of the leaving group. libretexts.org
Dissociative (D) Mechanism: In this two-step process, the leaving group first detaches from the benzotriazole moiety, generating a reactive intermediate with a lower coordination number. The incoming nucleophile then attacks this intermediate in a subsequent step. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the bond to the incoming nucleophile is formed simultaneously as the bond to the leaving group is broken. No distinct intermediate is formed in this pathway. libretexts.org
The presence of the electron-withdrawing nitro group at the 5-position deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAAr). The phenyl group at the N1-position can influence the regioselectivity of these reactions.
A common synthetic route to nitro-substituted benzotriazoles is the nitration of benzotriazole itself, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic substitution reaction introduces a nitro group onto the benzene ring. The position of nitration is influenced by the existing substituents.
Vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction type. For instance, the reaction of 1-(phenylsulfonylmethyl)benzotriazole with nitroarenes in a KOH-DMSO system leads to the cleavage of the phenylsulfonyl group and the formation of products with a benzotriazolylmethyl residue. researchgate.net This highlights the ability of the benzotriazole moiety to act as a leaving group in certain nucleophilic substitution reactions. researchgate.net
Rearrangement Reactions of 5-Nitro-1-phenyl-1H-benzotriazole Derivatives
Rearrangement reactions involving benzotriazole derivatives can lead to the formation of novel heterocyclic systems. While specific examples for this compound are not extensively detailed in the provided results, general principles of benzotriazole chemistry suggest potential rearrangement pathways. For instance, N-nitro-benzotriazole can undergo ring-opening upon reaction with certain nucleophiles, leading to rearranged products. tandfonline.com One notable rearrangement is the transformation of N-nitro-benzotriazole with trimethylsilylcyanide to yield 3-amino-benzo[e] ontosight.aiontosight.aiijcrt.orgtriazine. tandfonline.com The presence of the phenyl and nitro groups on the this compound skeleton would likely influence the course and feasibility of such rearrangements.
Elucidation of Addition Reactions and Cycloaddition Processes
The benzotriazole ring system, particularly when activated by electron-withdrawing groups like the nitro group, can participate in addition and cycloaddition reactions.
The electron-deficient nature of nitro-substituted aza-aromatics makes them excellent candidates for inverse electron demand Diels-Alder reactions. For example, 5-nitro-1,2,3-triazine undergoes rapid cycloaddition with a variety of electron-rich dienophiles such as enamines, enol ethers, and ynamines. nih.govdatapdf.com This reactivity is attributed to the high degree of polarization and susceptibility to nucleophilic attack at specific carbon atoms. datapdf.com While this is a different heterocycle, the principle can be extended to the potential reactivity of the nitro-activated benzotriazole ring in this compound.
Furthermore, the photochemical irradiation of benzotriazoles can generate 1,3-diradicals. These reactive intermediates can then undergo intermolecular cycloaddition with dienophiles like maleimides to form complex heterocyclic structures such as dihydropyrrolo[3,4-b]indoles. nih.gov The substitution pattern on the benzotriazole ring, including the presence of a nitro group, would be expected to influence the efficiency and outcome of such photochemical cycloadditions.
The reaction of N-nitro-benzotriazole with sodium azide (B81097) generates a reactive 2-azidophenylnitramide intermediate, which can be trapped in a Cu-catalyzed 1,3-dipolar cycloaddition with phenylacetylene. tandfonline.com This demonstrates the potential for the triazole ring to undergo transformations that lead to cycloaddition precursors.
Heterocyclic Ring Transformations and Interconversions
The benzotriazole ring is a stable heterocyclic system, but under certain conditions, it can undergo transformations into other heterocyclic structures. chemicalbook.com The reaction of N-nitro-benzotriazole with trimethylsilylcyanide to form 3-amino-benzo[e] ontosight.aiontosight.aiijcrt.orgtriazine is a clear example of such a ring transformation. tandfonline.com These transformations often involve ring-opening followed by recyclization. The specific substituents on the benzotriazole ring, such as the 5-nitro and 1-phenyl groups, play a crucial role in directing the course of these interconversions.
Investigation of Reactivity Towards Various Electrophiles and Nucleophiles
The reactivity of this compound towards electrophiles and nucleophiles is a key aspect of its chemical character.
Reactivity towards Nucleophiles:
The presence of the electron-withdrawing nitro group makes the benzene part of the benzotriazole ring susceptible to nucleophilic attack. This is a characteristic feature of "superelectrophiles" like 4,6-dinitro-2-(2,4,6-trinitrophenyl)benzotriazole 1-oxide (PiDNBT), which readily form stable σ-complexes with nucleophiles. datapdf.com While this compound is less electrophilic than PiDNBT, the principle of nucleophilic attack on the electron-deficient aromatic ring still applies.
N-Nitro-benzotriazole reacts with a range of carbon-nucleophiles to yield o-nitramidophenylazo-compounds and o-nitramidophenyl hydrazones. tandfonline.com This indicates that nucleophilic attack can lead to the opening of the triazole ring.
Reactivity towards Electrophiles:
The nitration of five-membered heterocycles often requires strong nitrating agents like nitric acid/trifluoroacetic anhydride. researchgate.net This suggests that the introduction of additional electrophilic groups onto the this compound molecule would necessitate forcing reaction conditions.
Data Tables
Table 1: Reactivity of N-Nitro-benzotriazole with Nucleophiles
| Nucleophile | Product Type | Reference |
| Various C-nucleophiles | o-nitramidophenylazo-compounds | tandfonline.com |
| Various C-nucleophiles | o-nitramidophenyl hydrazones | tandfonline.com |
| Sodium Azide / Phenylacetylene | 1-o-nitramidophenyl-4-phenyl-1,2,3-triazole | tandfonline.com |
| Trimethylsilylcyanide | 3-amino-benzo[e] ontosight.aiontosight.aiijcrt.orgtriazine | tandfonline.com |
Table 2: Cycloaddition Reactions of Nitro-Aza-Aromatics
| Reactant 1 | Reactant 2 (Dienophile) | Product Type | Reference |
| 5-nitro-1,2,3-triazine | Amidines, Enamines, Enol ethers, Ynamines | Substituted Heterocycles | nih.govdatapdf.com |
| Benzotriazole (photochemically generated diradical) | Maleimides | Dihydropyrrolo[3,4-b]indoles | nih.gov |
Advanced Applications of 5 Nitro 1 Phenyl 1h Benzotriazole in Materials Science
Development of Organic Light-Emitting Diodes (OLEDs) Utilizing Benzotriazole (B28993) Scaffolds
Benzotriazole scaffolds are recognized for their potential in the development of new organic light-emitting diodes (OLEDs). ontosight.ai Their electron-deficient nature makes them excellent candidates for use as acceptor units in donor-π-acceptor (D-π-A) type conjugated polymers, which are fundamental to the emissive layer in many OLED devices.
Research into π-conjugated polymers containing benzotriazole building blocks has demonstrated their utility in producing green and red light-emitting devices. mdpi.com In one study, D-π-A polymers were synthesized using a benzotriazole acceptor unit and various thiophene-based donor units. mdpi.com The resulting polymers, when used as the lighting emitters in an OLED, showed promising performance, highlighting the feasibility of tuning the emission color by modifying the polymer backbone. mdpi.com
The performance of two such benzotriazole-based polymers in OLEDs is detailed below:
| Polymer | Emission Max (nm) | Max. External Quantum Efficiency (EQE) | Emitted Color |
| P1 | 544 | 0.07% | Green |
| P2 | 640 | 0.14% | Red |
| Data sourced from a study on D-π-A conjugated polymers for OLEDs. mdpi.com |
Furthermore, the versatility of the benzotriazole scaffold extends to the creation of organic luminescent cocrystals. nih.govscilit.com Studies have shown that novel cocrystals formed from benzotriazole derivatives can exhibit bright green and yellow fluorescence under UV light (365 nm), suggesting their potential application in solid-state lighting and display technologies. nih.govscilit.com
Integration into π-Conjugated Polymers for Electronic and Photonic Devices
The integration of benzotriazole units into π-conjugated polymers is a key strategy for creating materials for electronic and photonic applications. mdpi.com The triazole ring itself is considered a unique building block for constructing π-conjugated systems. rsc.org The synthesis of these materials often involves advanced chemical techniques, such as palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com This method allows for the effective copolymerization of electron-deficient benzotriazole units with various electron-rich aromatic monomers, like thiophene (B33073) derivatives, to create D-π-A type polymers with tailored properties. mdpi.com
The physicochemical properties of these polymers can be systematically investigated to understand their potential. Key characteristics include:
Optical Properties: Studied using UV-vis absorption and fluorescence spectroscopy to determine how the polymers interact with light. mdpi.com
Electrochemical Properties: Assessed through cyclic voltammetry (CV) to understand their redox behavior and energy levels (HOMO/LUMO), which are critical for electronic device performance. mdpi.com
Thermal Properties: Analyzed via thermal gravimetric analysis (TGA) to determine their stability at high temperatures, a crucial factor for device longevity. mdpi.com
A summary of properties for a series of benzotriazole-based polymers is presented below:
| Polymer | Donor Unit | UV-vis λmax (nm, film) | Fluorescence λmax (nm, film) |
| P1 | 3-octylthiophene | 448 | 557 |
| P2 | 2,2'-bithiophene | 454 | 652 |
| P3 | Thieno[3,4-b] ontosight.aisigmaaldrich.comdioxine | 471 | 639 |
| P4 | 4,4-dioctyl-4H-silolo-[3,2-b:4,5-b']dithiophene | 458 | 559 |
| Data adapted from research on benzotriazole-based π-conjugated polymers. mdpi.com |
This approach demonstrates that by carefully selecting the donor and acceptor units, a wide range of semiconducting materials can be developed for various optoelectronic devices. mdpi.com
Role as a Synthetic Auxiliary and Building Block in Functional Organic Material Synthesis
5-Nitro-1-phenyl-1H-benzotriazole serves as a valuable synthetic auxiliary and building block for creating more complex functional organic materials. researchgate.netnih.gov Its utility stems from two primary features: the benzotriazole core and the nitro functional group.
The benzotriazole ring system is a robust, aromatic scaffold that can be readily functionalized. gsconlinepress.com The triazole ring, with its three nitrogen atoms, can act as a ligand, a hydrogen bond acceptor, or a donor, making it a versatile component for constructing supramolecular structures and other functional materials. rsc.org
The nitro group (-NO2) is particularly significant. As a powerful electron-withdrawing group, it strongly influences the electronic properties of the molecule. ontosight.ai Critically, the nitro group is a versatile functional handle that can be readily transformed into other groups, such as amines (-NH2). frontiersin.org This chemical flexibility makes nitro compounds indispensable building blocks in organic synthesis, providing access to a wide array of derivatives with different properties and functionalities. frontiersin.org Research has shown that various amino, azido, and other nitrogen-rich derivatives of 1H-benzotriazole can be synthesized for applications such as high-energy materials, underscoring the role of the benzotriazole scaffold as a key precursor. researchgate.netnih.gov
Application in the Design of Advanced Functional Organic Dyes and Pigments
The inherent optical and electronic properties of benzotriazole derivatives make them attractive candidates for designing advanced functional organic dyes and pigments. ontosight.ai The extended π-system and the potential for intramolecular charge transfer within the molecule are key to their function as chromophores.
One significant application is in the field of dye-sensitized solar cells (DSSCs). Sensitizers incorporating a fused segment of electron-deficient benzotriazole and an electron-rich entity as a conjugated spacer have been successfully synthesized. rsc.org In these dyes, the benzotriazole unit helps to tune the electronic structure, which in turn influences the light-harvesting capabilities of the dye. Research has shown a direct correlation between the length of the conjugated spacer and the power conversion efficiency (PCE) of the resulting solar cell. rsc.org
| Dye Spacer | Power Conversion Efficiency (PCE) | PCE with Coadsorbent |
| Thienopyrrolobenzotriazole | 7.42% | 7.70% |
| Dithieno[3,2-b]pyrrolobenzotriazole | 8.14% | 8.40% |
| Performance data for benzotriazole-based dyes in DSSCs. rsc.org |
Furthermore, fluorescent dyes based on the 2-phenyl-2H-benzotriazole structure have been developed, exhibiting tunable fluorescence properties based on the introduction of different substituents. researchgate.net The creation of luminescent cocrystals from benzotriazole derivatives also represents an avenue for developing novel solid-state pigments with specific fluorescent responses to external stimuli like pH changes. nih.govscilit.com
Future Directions and Emerging Research Avenues for 5 Nitro 1 Phenyl 1h Benzotriazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzotriazole (B28993) derivatives has traditionally relied on well-established but often inefficient methods, such as the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid, which can generate significant chemical waste. researchgate.netgsconlinepress.com The future of synthesizing 5-Nitro-1-phenyl-1H-benzotriazole and its analogues lies in the adoption of green and sustainable chemistry principles. Research is increasingly focused on methodologies that offer high yields, minimize waste, use non-toxic reagents, and operate under milder reaction conditions. researchgate.netgsconlinepress.com
Key emerging strategies include:
Catalyst Innovation: The use of cost-effective and environmentally benign catalysts, such as copper, is gaining traction. nih.gov Benzotriazole itself has been harnessed as an inexpensive and stable bidentate ligand in metal-catalyzed coupling reactions, showcasing its versatility. rsc.org Future work could explore novel metal-organic frameworks or nanocatalysts to improve selectivity and recyclability in the synthesis of nitro-substituted benzotriazoles.
Solvent-Free and Aqueous Media Reactions: Shifting away from volatile organic solvents is a core tenet of green chemistry. Researchers have successfully synthesized benzotriazole derivatives under solvent-free conditions or in aqueous media, significantly reducing the environmental footprint of the process. researchgate.net
Energy-Efficient Methods: The application of alternative energy sources like ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of benzotriazole compounds.
Atom Economy: Modern synthetic routes, such as C-H activation and [3+2] cycloaddition reactions, offer more direct and atom-economical pathways to the benzotriazole core, avoiding the multiple steps and poor atom economy of classical methods. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Benzotriazole Derivatives
| Feature | Traditional Methods (e.g., Diazotization) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often involves harsh reagents like nitrous acid. gsconlinepress.com | Utilizes greener catalysts (e.g., copper), milder bases. nih.gov |
| Solvents | Typically reliant on volatile organic solvents (e.g., acetic acid). researchgate.net | Employs water, or solvent-free/ultrasound conditions. researchgate.net |
| Waste Generation | Can produce significant amounts of chemical waste. researchgate.net | Reduced waste streams, higher atom economy. organic-chemistry.org |
| Efficiency | May involve multiple steps and longer reaction times. | Often features shorter reaction times and high yields. gsconlinepress.comorganic-chemistry.org |
| Safety | Potential hazards associated with strong acids and unstable intermediates. | Generally safer operating conditions. rsc.org |
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for the final characterization of compounds like this compound, the future lies in their dynamic application to study reactions as they happen. ontosight.airesearchgate.netresearchgate.net
Advanced in-situ spectroscopic techniques can provide real-time data on the formation of intermediates, transition states, and byproducts. This allows chemists to gain unprecedented insight into the reaction pathways. For the synthesis of this compound, these methods could elucidate the precise roles of catalysts, the kinetics of the cyclization process, and the factors controlling regioselectivity. A study on the degradation of benzotriazole using UV-activated processes highlights how mechanistic investigations can reveal the roles of different reactive species, such as hydroxyl radicals. rsc.org Techniques like in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for monitoring the liquid phase and tracking the concentration of reactants and products in real-time. researchgate.net
Table 2: Spectroscopic Techniques for Mechanistic Insights into Benzotriazole Synthesis
| Technique | Type of Information Provided | Potential Application for this compound |
|---|---|---|
| In-Situ FTIR/Raman | Real-time tracking of functional group changes, reactant consumption, and product formation. researchgate.net | Monitoring the conversion of amine and nitro precursors and the formation of the triazole ring. |
| Stopped-Flow NMR | Identification of short-lived intermediates and determination of reaction kinetics. | Characterizing transient diazonium species or other intermediates in the cyclization process. |
| In-Situ Mass Spectrometry | Direct observation of ionic intermediates and products in the reaction mixture. | Detecting key catalytic intermediates in metal-catalyzed C-H activation or coupling reactions. acs.org |
| UV-Vis Spectroscopy | Tracking changes in chromophores and conjugated systems. nih.gov | Following the formation of the conjugated benzotriazole system during the reaction. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. frontiersin.org For this compound and its derivatives, these computational tools offer a powerful way to accelerate the discovery of new compounds with tailored properties, bypassing the time-consuming and expensive cycle of synthesis and testing. nih.govmdpi.com
Future research directions include:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms can be trained on existing data to predict the biological, chemical, and physical properties of new or untested nitroaromatic compounds. nih.govmdpi.com This is particularly valuable for predicting potential applications, for instance in pharmacology or materials science.
De Novo Design: Generative models, using techniques like deep reinforcement learning, can design entirely new molecules from scratch that are optimized for specific functions, such as binding to a particular protein target or possessing desired electronic properties. nih.gov This could be used to generate novel analogues of this compound with enhanced efficacy for applications like anticancer or antimicrobial agents. nih.govresearchgate.net
Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify promising candidates for a specific application, such as inhibitors for a particular enzyme. researchgate.net This allows researchers to focus their synthetic efforts on the most promising molecules.
Table 3: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Develops models linking chemical structure to properties like biological activity or toxicity. nih.govmdpi.com | Rapidly estimates the potential of new derivatives for pharmaceutical or material applications. |
| Generative Adversarial Networks (GANs) | AI models that can generate novel, realistic molecular structures optimized for desired properties. nih.gov | Designs new benzotriazole compounds with potentially superior performance as drugs or materials. |
| Support Vector Machines (SVM) | A classification algorithm used to predict whether a compound will be active or inactive. frontiersin.org | Screens libraries to identify compounds likely to have antibacterial or other biological activities. |
| Molecular Docking & MD Simulation | Simulates the interaction between a ligand and a protein target to predict binding affinity. researchgate.netnih.gov | Identifies potential biological targets for this compound and guides structural modifications. |
Exploration of Interdisciplinary Research Opportunities in Advanced Materials Science
The unique electronic and optical properties of the benzotriazole scaffold make it a promising candidate for applications in advanced materials science. ontosight.ai The presence of the electron-withdrawing nitro group and the conjugated phenyl ring in this compound can be expected to significantly influence these properties, opening up new avenues for exploration beyond its traditional uses. ontosight.aiontosight.ai
Emerging research opportunities include:
Organic Electronics: Benzotriazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs). ontosight.ai The specific electronic characteristics of this compound could be tuned for applications as charge-transporting layers or emitters in next-generation displays and lighting.
Energy Storage: In a significant breakthrough, a 2-aryl benzotriazole derivative was developed as a low-potential anolyte for non-aqueous redox flow batteries, demonstrating the potential of this chemical class in grid-scale energy storage. acs.org This opens a major interdisciplinary field combining organic synthesis with electrochemical engineering.
Fluorescent Sensors: The benzotriazole core has been incorporated into conjugated polymers to create materials with unique fluorescence properties, which could be harnessed for chemical sensing applications. gsconlinepress.com The nitro group could act as a quenching moiety, making such derivatives potential turn-on/turn-off sensors for specific analytes.
High-Energy Materials: The presence of a nitro group on an N-rich heterocyclic ring suggests potential applications in the field of energetic materials. researchgate.net Research in this area would involve close collaboration between synthetic chemists and materials scientists specializing in thermodynamics and performance testing.
Collaborative Research for Comprehensive Understanding and Innovation
The complexity of modern scientific challenges necessitates a move away from siloed research towards integrated, collaborative efforts. The future development of this compound from a laboratory chemical to a high-value product in medicine or materials science will depend on building strong interdisciplinary partnerships.
The path from concept to application is multifaceted:
Design & Synthesis: Synthetic and computational chemists must collaborate. AI specialists can design novel target molecules, while synthetic chemists develop sustainable and scalable routes to produce them. gsconlinepress.comnih.gov
Mechanistic Understanding: Physical organic chemists using advanced spectroscopy can provide crucial feedback to synthetic teams, enabling the optimization of reaction conditions for higher efficiency and purity. rsc.orgresearchgate.net
Application & Testing: Once synthesized, the compounds must be evaluated by experts in other fields. Pharmacologists and microbiologists would test for biological activity, while materials scientists and engineers would assess their performance in devices like batteries or OLEDs. researchgate.netacs.org
This collaborative ecosystem, where data and expertise are shared freely between disciplines, is the most effective strategy for accelerating innovation. Such an approach ensures that fundamental research is guided by potential applications and that new technologies are built upon a solid foundation of chemical understanding.
Q & A
Q. What are the common synthetic routes for 5-Nitro-1-phenyl-1H-benzotriazole, and how are reaction conditions optimized?
Synthesis typically involves nitration of 1-phenyl-1H-benzotriazole or coupling reactions using nitro-substituted precursors. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the nitro derivative .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. nitrating agent) to maximize yield (typically 50–90%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl carbons (δ 120–150 ppm). Discrepancies between calculated and observed shifts may indicate tautomeric forms .
- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., nitro group position) using SHELX programs for structure refinement .
Q. How is this compound purified to achieve >95% purity for biological assays?
- Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.
- Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel columns .
- Crystallization : Slow evaporation from acetone yields high-purity crystals suitable for X-ray studies .
Q. What is the role of this compound in multicomponent reactions (MCRs)?
It serves as a nitroaromatic scaffold for synthesizing heterocycles (e.g., triazoles, oxadiazoles) via:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups .
- Nucleophilic substitution : React with thiols or amines under basic conditions (K₂CO₃, DMF) .
Q. How stable is this compound under varying pH and temperature conditions?
- Thermal stability : Decomposes above 200°C; store at 4°C in amber vials to prevent photodegradation .
- pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (pH < 2) or bases (pH > 12) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
- Multi-technique validation : Cross-reference NMR/IR with X-ray data to confirm regiochemistry. For ambiguous cases, perform DFT calculations (e.g., Gaussian) to simulate spectra .
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational flexibility .
Q. What are the challenges in functionalizing the nitro group of this compound?
- Reduction selectivity : Catalytic hydrogenation (H₂/Pd-C) may over-reduce the benzotriazole ring. Safer alternatives include Fe/HCl or Zn/HOAc .
- Steric hindrance : Bulky substituents on the phenyl ring impede nitro group reactivity. Optimize solvent polarity (e.g., DMF > MeCN) to enhance accessibility .
Q. How can X-ray crystallography address ambiguities in the crystal packing of this compound derivatives?
Q. What methodologies are used to analyze reaction mechanisms involving this compound?
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS .
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity in substitution reactions .
Q. How should researchers handle conflicting biological activity data for this compound analogs?
- Dose-response validation : Replicate assays with standardized protocols (e.g., MIC for antibacterial studies) .
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid false positives in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
